molecular formula C20H19NO3 B444326 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-43-2

2-(3-Butoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B444326
CAS RN: 350997-43-2
M. Wt: 321.4g/mol
InChI Key: ZKNWNCYBBLPFKC-UHFFFAOYSA-N
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Description

“2-(3-Butoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 and a molecular weight of 321.38 . It is also known by its IUPAC name, 2-(3-butoxyphenyl)-4-quinolinecarboxylic acid .


Synthesis Analysis

The synthesis of quinoline-4-carboxylic acid derivatives, including “this compound”, often involves starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is a well-known method for the synthesis of quinoline-4-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring fused with a phenyl ring substituted with a butoxy group . The carboxylic acid group is attached to the 4-position of the quinoline ring .


Chemical Reactions Analysis

Quinoline-4-carboxylic acid derivatives, including “this compound”, have been used in the construction of covalent organic frameworks (COFs) via Doebner reactions . These COFs are chemically stable and can promote one-pot cascade deacetalization–Knoevenagel condensation reactions in a heterogeneous way .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 321.37 . It is a gray powder with a melting point of 97–99°C .

Scientific Research Applications

Crystallography and Structural Analysis

Quinoline derivatives like N-(4-acetylphenyl)quinoline-3-carboxamide have been studied for their crystal structures, which are analyzed using techniques such as X-ray diffraction. These studies provide insights into molecular interactions, geometries, and the impact of substituents on structural properties, which are crucial for materials science and the design of molecular devices (Efraín Polo-Cuadrado et al., 2021).

Organic Synthesis and Functionalization

Research into quinoline-3-carboxylates and their derivatives has revealed their utility as intermediates in organic synthesis. These compounds can be functionalized to introduce chemical diversity, which is essential in drug discovery, agrochemical research, and the development of organic materials. For example, 2,4-bis(fluoroalkyl)quinoline-3-carboxylates have been synthesized and post-functionalized to create novel structures with potential applications in agrochemicals (Fallia Aribi et al., 2018).

Photophysical Properties

Quinoline derivatives have been explored for their excited-state intramolecular proton transfer (ESIPT) inspired properties, leading to applications in fluorescence and luminescence. Studies on azole-quinoline based fluorophores, for example, have contributed to the development of new fluorescent materials for sensing and imaging applications (Vikas Padalkar & N. Sekar, 2014).

Supramolecular Chemistry

Quinoline-2-carboxylic acid derivatives have been used to synthesize coordination complexes with metals, leading to materials with interesting structural, electrochemical, and luminescent properties. These complexes find applications in catalysis, materials science, and potentially as biological labels (G. Pan et al., 2014).

Mechanism of Action

While the specific mechanism of action for “2-(3-Butoxyphenyl)quinoline-4-carboxylic acid” is not explicitly mentioned in the search results, quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and inhibitory effects .

Future Directions

The future directions for “2-(3-Butoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could involve further exploration of their potential biological and pharmaceutical activities . The development of novel and effective chemotherapeutics is still in demand to overcome global health issues .

properties

IUPAC Name

2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-3-11-24-15-8-6-7-14(12-15)19-13-17(20(22)23)16-9-4-5-10-18(16)21-19/h4-10,12-13H,2-3,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNWNCYBBLPFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365099
Record name 2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350997-43-2
Record name 2-(3-Butoxyphenyl)-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-butoxyphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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